N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride
Description
N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a bromo substituent, a chloro substituent, and a methoxy group attached to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrClN2O3S.ClH/c1-16-8-4-6(10)9(5-7(8)11)17(14,15)13-3-2-12;/h4-5,13H,2-3,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSDHCXQDBDYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-chloro-4-methoxybenzenesulfonyl chloride and ethylenediamine.
Reaction Conditions: The reaction between 2-bromo-5-chloro-4-methoxybenzenesulfonyl chloride and ethylenediamine is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction between the starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the benzene ring.
Scientific Research Applications
N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Effects: The binding of the compound to its targets can lead to changes in cellular function, which may be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound shares the aminoethyl group but differs in its overall structure and applications.
N-(2-aminoethyl)-glycine: Another compound with the aminoethyl group, used in peptide nucleic acids.
N-(2-aminoethyl)piperazine: A derivative of piperazine with similar functional groups but different chemical properties.
Uniqueness
N-(2-aminoethyl)-2-bromo-5-chloro-4-methoxybenzenesulfonamide;hydrochloride is unique due to its combination of substituents, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
